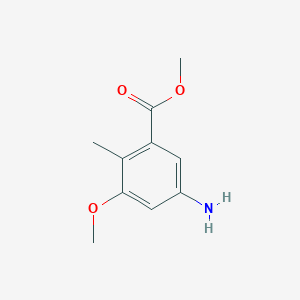
Methyl 5-amino-3-methoxy-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3-methoxy-2-methylbenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of a methoxy group (-OCH₃), an amino group (-NH₂), and a methyl group (-CH₃) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylaniline as the starting material.
Reaction Steps: The process involves the following steps:
Nitration of 2-methylaniline to form 2-methyl-5-nitroaniline.
Reduction of the nitro group to an amino group, resulting in 2-methyl-5-aminobenzene.
Methylation of the amino group to form 2-methyl-5-amino-3-methoxybenzoic acid.
Esterification of the carboxylic acid group with methanol to yield this compound.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and iron(III) bromide (FeBr₃).
Major Products Formed:
Oxidation: this compound can be oxidized to form 5-amino-3-methoxy-2-methylbenzoic acid.
Reduction: Reduction can yield 2-methyl-5-aminobenzene.
Substitution: Substitution reactions can produce brominated derivatives of the compound.
Applications De Recherche Scientifique
Methyl 5-amino-3-methoxy-2-methylbenzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 5-amino-3-methoxy-2-methylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Methyl 3-amino-2-methoxy-5-methylbenzoate: Similar structure but different positions of substituents.
Methyl 2-amino-3-methoxy-5-methylbenzoate: Another positional isomer with different chemical properties.
Uniqueness: Methyl 5-amino-3-methoxy-2-methylbenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 5-amino-3-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6-8(10(12)14-3)4-7(11)5-9(6)13-2/h4-5H,11H2,1-3H3 |
Clé InChI |
OGAGUGGFOSDHJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1OC)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


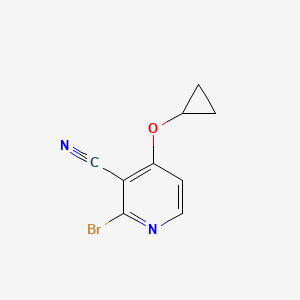
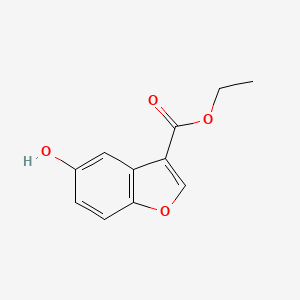

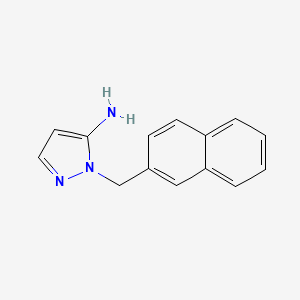
![(E)-5-((4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B15365414.png)
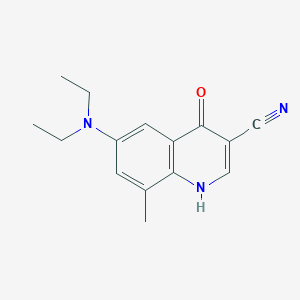
![n-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine](/img/structure/B15365430.png)
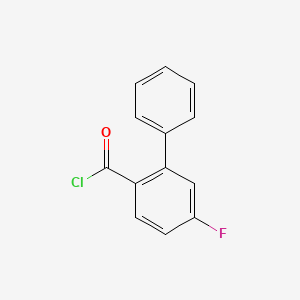
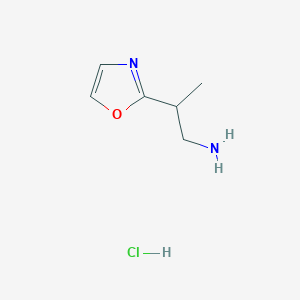
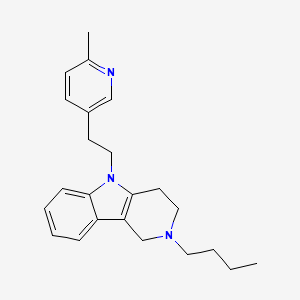
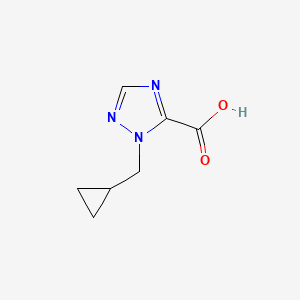
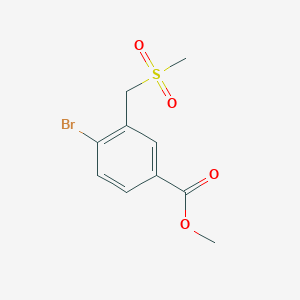
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15365481.png)
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
